molecular formula C10H22 B1193924 3,3,5-Trimethylheptane CAS No. 7154-80-5

3,3,5-Trimethylheptane

Cat. No. B1193924
CAS RN: 7154-80-5
M. Wt: 142.28 g/mol
InChI Key: VRVRZZWPKABUOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3,3,5-Trimethylheptane often involves complex chemical reactions. For example, the synthesis of 2,3,5-trimethylidenebicyclo[2.2.1]heptane and related compounds demonstrates the intricacies involved in constructing such molecular frameworks. These syntheses typically involve steps like Diels-Alder additions, where regioselectivity plays a significant role, possibly due to transannular interactions within the molecule (Burnier, Schwager, & Vogel, 1986).

Molecular Structure Analysis

The molecular structure of 3,3,5-Trimethylheptane is characterized by its branched-chain configuration, which significantly influences its physical and chemical properties. Studies on related compounds, such as trimethylheptaphosphane, provide insights into the structural aspects of such molecules, including symmetry, molecular geometry, and the influence of substituents on the overall molecular architecture (Bäudler & Pontzen, 1983).

Chemical Reactions and Properties

Chemical reactions involving 3,3,5-Trimethylheptane and its derivatives can be complex, involving multiple steps and regioselectivity. The synthesis of trimethylolheptane, for example, involves aldol condensation and Cannizzaro reaction, showcasing the types of chemical transformations that compounds like 3,3,5-Trimethylheptane can undergo (Xiao, 2007).

Physical Properties Analysis

The physical properties of 3,3,5-Trimethylheptane, such as its melting point, boiling point, density, and solubility, are influenced by its molecular structure. Studies on similar compounds provide insights into how the molecular arrangement affects these properties. For instance, research on the liquid-glass transition in trimethylheptane helps understand the physical behavior of such molecules under different conditions (Shen et al., 2000).

Scientific Research Applications

  • Glass Transition Studies : Trimethylheptane has been studied for its properties related to the liquid-glass transition using techniques like calorimetry, dielectric, ultrasonic, and scattering techniques. It shows properties indicative of a molecular glass-former, which could be relevant in material sciences (Shen et al., 2000).

  • Catalytic Hydrocracking : It's used in research to understand the mechanisms of hydrocracking and isomerization in branched alkanes over bifunctional large-pore zeolite catalysts. Such studies are significant for the petrochemical industry, specifically in refining processes (J. Martens, M. Tielen, P. A. Jacobs, 1987).

  • Pharmaceutical Intermediates and Organic Solvents : 3,3,5-Trimethylcyclohexanone, a derivative of 3,3,5-Trimethylheptane, is an important intermediate in pharmaceuticals and serves as an organic solvent. Its selective hydrogenation is studied over various catalysts, indicating its role in chemical synthesis and the pharmaceutical industry (Lei Xu et al., 2021).

  • Hydroisomerization Research : The compound is also relevant in studies on hydroisomerization of heptane isomers, which has implications for fuel processing and the enhancement of fuel quality (M. Höchtl, A. Jentys, H. Vinek, 2000).

  • Chemical Kinetics and Polymerization Studies : Research on 3,3,5-Trimethylheptane includes studies on its chemical kinetics, particularly in reactions with t-butoxyl radicals. This is relevant for understanding polymer degradation processes (D. Bertin et al., 2007).

  • Environmental and Biological Studies : The metabolism and biological transformation of compounds related to 3,3,5-Trimethylheptane, such as 2-ethylhexanoic acid, have been investigated in environmental and biological contexts (V. Walker, G. Mills, 2001).

Safety And Hazards

When handling 3,3,5-Trimethylheptane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

3,3,5-trimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-6-9(3)8-10(4,5)7-2/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVRZZWPKABUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871185
Record name 3,3,5-Trimethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,5-Trimethylheptane

CAS RN

7154-80-5
Record name Heptane, 3,3,5-trimethyl-
Source ChemIDplus
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Record name 3,5-Trimethylheptane
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3,5-Trimethylheptane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,5-Trimethylheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
295
Citations
JA Martens, M Tielen, PA Jacobs - Catalysis Today, 1987 - Elsevier
Detailed compositions of the isomerisation and hydrocracking products obtained in the reaction of 2-, 3-, 4- and 5-methylnonane, 2,6- and 3,5-dimethyloctane and 2,4,6- and 3,3,5-…
Number of citations: 77 www.sciencedirect.com
S Krishnakumar, VDM Bai, RA Rajan - Int. J. Pharm. Pharm. Sci, 2013 - researchgate.net
Objective: In the last decade the screening of secondary metabolites and pharmacologically active compounds from marine microalgae has increased. In the present investigation …
Number of citations: 21 www.researchgate.net
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
XX Guo, Z Zhang, JP Hai - Advanced Materials Research, 2012 - Trans Tech Publ
Amino acid hydrolysates were obtained from dried clamworm of Perinereis aibuhitensis by acid hydrolysis method. Maillard reaction products(MRPs) were prepared with the amino acid …
Number of citations: 0 www.scientific.net
GC Johnson - Journal of the American Chemical Society, 1947 - ACS Publications
On the basis of X-ray, vapor pressure and mi-croscopic evidence, certain m. nor variations pre-viously encountered among X-ray patterns of beta sodium palmitate are accounted for by …
Number of citations: 17 pubs.acs.org
VA Zakharenko, IO Delone, OY Morozova… - Petroleum Chemistry …, 1973 - Elsevier
CALCULATED thermodynamic parameters of Cio paraffins are given in the literature. The calculations were made either by estimating the energies of various carbon--carbon bonds …
Number of citations: 2 www.sciencedirect.com
PD Desai - 1968 - oaktrust.library.tamu.edu
Accurate measurements of the enthalpies of combustion have been made on the following high-purity, liquid samples; 4-methyloctane, 3,3,5-trimethylheptane, 2,2,3,3-tetramethylhexane…
Number of citations: 0 oaktrust.library.tamu.edu
N Trinajstic, D Babic, S Nikolic, D Plavsic… - Journal of chemical …, 1994 - ACS Publications
The Laplacian matrix, itsspectrum, and its polynomial are discussed. An algorithm for computing the number of spanning trees of a polycyclic graph, based on the corresponding …
Number of citations: 109 pubs.acs.org
MH Keshavarz - 2012 - nopr.niscpr.res.in
This work introduces a novel, reliable and simple correlation for predicting the flash point of various types of saturated and unsaturated hydrocarbons containing cyclic and acyclic …
Number of citations: 15 nopr.niscpr.res.in
VDM BAI, SK SARAVANA - researchgate.net
Objective: From marine microalgae the broadcast of secondary metabolites and pharmacologically dynamic complexes has enhanced in the ancient decade. Nannochloropsis occulta …
Number of citations: 0 www.researchgate.net

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